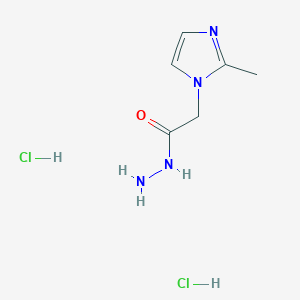

2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride

CAS No.: 2059949-12-9

Cat. No.: VC3034193

Molecular Formula: C6H12Cl2N4O

Molecular Weight: 227.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059949-12-9 |

|---|---|

| Molecular Formula | C6H12Cl2N4O |

| Molecular Weight | 227.09 g/mol |

| IUPAC Name | 2-(2-methylimidazol-1-yl)acetohydrazide;dihydrochloride |

| Standard InChI | InChI=1S/C6H10N4O.2ClH/c1-5-8-2-3-10(5)4-6(11)9-7;;/h2-3H,4,7H2,1H3,(H,9,11);2*1H |

| Standard InChI Key | UYPUCNCCCJCMDG-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1CC(=O)NN.Cl.Cl |

| Canonical SMILES | CC1=NC=CN1CC(=O)NN.Cl.Cl |

Introduction

2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride is a chemical compound used primarily in research settings. It is known for its specific chemical structure and properties, which make it useful in various applications, particularly in organic synthesis and pharmaceutical research. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and potential applications.

Synthesis and Preparation

The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride typically involves the reaction of 2-methyl-1H-imidazole with chloroacetyl chloride or a similar reagent to form the intermediate, followed by reaction with hydrazine to introduce the hydrazide functionality. The resulting compound is then converted into its dihydrochloride salt form.

Synthesis Steps:

-

Imidazole Activation: The starting material, 2-methyl-1H-imidazole, is activated by forming a derivative that can react with hydrazine.

-

Hydrazide Formation: The activated imidazole derivative reacts with hydrazine to form the hydrazide.

-

Salt Formation: The hydrazide is then converted into its dihydrochloride salt.

Applications and Research Findings

This compound is primarily used in research settings for its potential in organic synthesis and as a building block for more complex molecules. It can serve as a precursor for synthesizing compounds with biological activity, such as pharmaceuticals or agrochemicals.

Potential Applications:

-

Pharmaceutical Synthesis: The imidazole ring and hydrazide functionality make it a versatile intermediate for synthesizing drugs with diverse therapeutic targets.

-

Organic Synthesis: It can be used to form hydrazones and other derivatives, which are useful in various organic reactions.

Safety and Handling

When handling 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride, it is essential to follow standard laboratory safety protocols. This includes wearing protective clothing, gloves, and safety glasses. The compound should be stored in a cool, dry place away from incompatible substances.

Safety Precautions:

-

Protective Equipment: Wear gloves, safety glasses, and a lab coat.

-

Storage Conditions: Store in a well-ventilated area, away from moisture and incompatible substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume